molecular formula C19H20N2O4 B2953175 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate CAS No. 2034364-86-6

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate

Cat. No.: B2953175
CAS No.: 2034364-86-6
M. Wt: 340.379
InChI Key: AMHALEQETZFEFX-UHFFFAOYSA-N
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Description

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate is a synthetic organic compound of significant interest in chemical research and development. Its molecular structure incorporates several pharmaceutically relevant features, including a pyridine ring, a piperidine scaffold, and a phenyl acetate group . This combination suggests potential utility as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. Compounds featuring pyridine and piperidine substructures are frequently explored in the development of agrochemicals and pharmaceuticals, indicating this compound's value in these fields . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

[4-(4-pyridin-4-yloxypiperidine-1-carbonyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(22)24-16-4-2-15(3-5-16)19(23)21-12-8-18(9-13-21)25-17-6-10-20-11-7-17/h2-7,10-11,18H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHALEQETZFEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Substitution with Pyridinyl Group: The piperidine ring is then functionalized with a pyridinyl group using nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate with structurally or functionally related piperidine derivatives, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
This compound Piperidine core, pyridin-4-yloxy group, phenyl acetate carbonyl bridge ~383.4 (calculated) Not explicitly reported; inferred NMDA antagonism or kinase modulation
4-Phenyl-1-(2-phenylethyl)piperidin-4-yl acetate Piperidine core, phenyl and phenethyl substituents, acetate ester 323.436 Not reported; structural analog for opioid or CNS-targeting drugs
Ifenprodil Piperidine ethanol core, chlorophenyl and fluorophenyl substituents 351.3 Noncompetitive NMDA receptor antagonist (IC₅₀ = 0.4 µM)
PKI-587 Piperidine-1-carbonyl, dimethylamino group, triazine substituent 658.7 PI3K/mTOR kinase inhibitor (preclinical studies)
SL 82.0715 Piperidine ethanol core, chlorophenyl substituent 367.8 NMDA receptor antagonist (IC₅₀ = 10 µM)

Key Observations

Structural Diversity and Pharmacological Targets The pyridin-4-yloxy group in the target compound distinguishes it from analogs like ifenprodil (chloro/fluorophenyl) and PKI-587 (triazine). This group may enhance solubility or binding to nicotinic acetylcholine receptors (nAChRs) or kinases, as pyridine derivatives are common in such targets . The acetate ester in the target compound contrasts with the ethanol group in ifenprodil and SL 82.0713. Acetates often improve metabolic stability or membrane permeability compared to free hydroxyl groups .

Synthesis Complexity

  • The target compound’s synthesis likely involves coupling reactions (e.g., boronic acid cross-coupling, as in ) to attach the pyridinyloxy and phenyl acetate groups. This contrasts with simpler substitutions in 4-phenyl-1-(2-phenylethyl)piperidin-4-yl acetate, which may use direct alkylation or esterification .

Biological Activity

  • NMDA Antagonism : Ifenprodil and SL 82.0715 exhibit potent NMDA receptor blockade (IC₅₀ = 0.4–10 µM), suggesting the target compound’s piperidine-carbonyl group could similarly interact with glutamate receptors. However, the pyridinyloxy substituent might alter selectivity or potency .
  • Kinase Inhibition : PKI-587’s piperidine-1-carbonyl group is critical for PI3K/mTOR inhibition. The target compound’s phenyl acetate moiety may position it for analogous kinase interactions, though empirical data are lacking .

Thermodynamic and Pharmacokinetic Properties

  • Molecular weight and polarity differences (e.g., PKI-587 at 658.7 g/mol vs. the target at ~383.4 g/mol) suggest variations in bioavailability. Smaller molecules like the target compound may have better CNS penetration .

Biological Activity

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate is a synthetic organic compound with the molecular formula C19H20N2O4C_{19}H_{20}N_{2}O_{4} and a molecular weight of 340.379 g/mol. This compound features a piperidine ring substituted with a pyridinyl group and a phenyl acetate moiety, indicating its potential versatility in various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, triggering downstream signaling pathways that may lead to various physiological effects.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly in various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated that this compound possesses notable activity against several biological targets. For instance, it has been investigated for its serotonin (5-HT) reuptake inhibition properties, which are crucial for developing antidepressant therapies .

Study on Antidepressant Activity

A study focusing on similar compounds revealed that derivatives with structural similarities to this compound exhibited potent serotonin reuptake inhibition. The most promising derivative demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, indicating potential therapeutic applications in treating depression .

Cancer Cell Line Studies

Recent research has shown that compounds related to this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies reported IC50 values ranging from 0.87 to 12.91 μM, highlighting the compound's potency compared to standard chemotherapeutics like 5-Fluorouracil .

Cell Line IC50 (μM) Comparison
MCF-70.87 - 12.91More effective than 5-FU
MDA-MB-2311.75 - 9.46Superior growth inhibition

Toxicity Assessments

Toxicity studies conducted on related compounds have indicated a favorable safety profile, with no acute toxicity observed at concentrations up to 2000 mg/kg in animal models . This suggests that this compound may have a wide therapeutic window.

Q & A

Q. What are the key considerations for optimizing the alkylation step in synthesizing piperidine-containing intermediates for this compound?

The alkylation of piperidine derivatives (e.g., 4-cyano piperidine) with halobutyrophenone ketals requires careful solvent selection (e.g., dichloromethane) and acid acceptors like potassium carbonate. Catalysts such as potassium iodide can enhance reaction efficiency. Monitoring reaction progress via TLC or HPLC is critical to avoid over-alkylation. Temperature control (typically 40-60°C) ensures reproducibility .

Q. How can researchers ensure high purity (>95%) of the final compound during purification?

Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. Recrystallization using ethanol or acetonitrile may further improve purity. Analytical techniques like NMR and mass spectrometry validate structural integrity, while HPLC (C18 columns, UV detection) confirms purity. Safety protocols for handling toxic solvents are essential .

Q. What safety precautions are critical when handling intermediates with explosive or toxic hazards?

Follow OSHA/GHS guidelines: use fume hoods for volatile reagents (e.g., trifluoroacetic anhydride), wear nitrile gloves, and avoid skin contact with intermediates like 4-cyano piperidine. Store hazardous materials in flame-proof cabinets. Emergency protocols for spills (neutralization with sodium bicarbonate) and inhalation exposure (immediate ventilation) must be established .

Q. Which analytical methods are recommended for characterizing ester and amide functional groups in this compound?

FT-IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹). ¹H NMR confirms aromatic protons (δ 6.5-8.5 ppm) and piperidine ring protons (δ 1.5-3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the development of novel derivatives?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, guiding experimental conditions. Tools like Gaussian or ORCA optimize reaction pathways, reducing trial-and-error. Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize high-yield conditions .

Q. What strategies are effective for evaluating the compound’s pharmacological activity in enzyme inhibition assays?

Use in vitro assays targeting enzymes like acetylcholinesterase or kinases. IC₅₀ values are determined via spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase). Dose-response curves (0.1–100 µM) and controls (e.g., donepezil for cholinesterase) validate specificity. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. How does X-ray crystallography aid in understanding the compound’s stereochemical and conformational properties?

Single-crystal X-ray diffraction resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, piperidine ring puckering (C2 or C3 chair conformations) and acetate group orientation influence biological activity. Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for heavy atoms like chlorine or fluorine .

Q. What experimental design (DoE) approaches optimize reaction parameters for scale-up?

A fractional factorial design (e.g., 2⁴⁻¹) tests variables like temperature, solvent ratio, catalyst loading, and reaction time. Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design can maximize yield while minimizing byproducts. ANOVA validates model significance .

Q. How do structural modifications (e.g., pyridine substitution) impact the compound’s physicochemical properties?

LogP values (calculated via ChemDraw) predict lipophilicity changes. Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring alters solubility and metabolic stability. Hammett constants (σ) correlate substituent effects with reaction rates in ester hydrolysis studies .

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